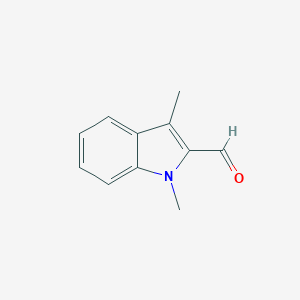

1,3-dimethyl-1H-indole-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dimethylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)12(2)11(8)7-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFIDVGTLSYRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1,3 Dimethyl 1h Indole 2 Carbaldehyde

Carbonyl Group Reactivity

The aldehyde functionality is a key site for a multitude of reactions, primarily involving nucleophilic additions to the electrophilic carbonyl carbon. These reactions are fundamental in the synthesis of more complex molecular architectures.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of 1,3-dimethyl-1H-indole-2-carbaldehyde serves as a gateway to a diverse range of derivatives. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated or undergoes elimination to form the final product.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org For this compound, this provides a powerful method for C-C bond formation.

When reacted with barbituric acid derivatives, such as 1,3-dimethylbarbituric acid, the expected product is a 5-((1,3-dimethyl-1H-indol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione. The reaction mechanism involves the base-catalyzed deprotonation of the active methylene group of the barbituric acid to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the indole-2-carbaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final condensed product. researchgate.net While specific studies on this compound are not prevalent, analogous reactions with indole-3-carboxaldehydes and quinoline-2-carboxaldehydes are well-documented, resulting in compounds with significant anti-proliferative activities. nih.govnih.govresearchgate.net

Similarly, condensation with malononitrile, another common activated methylene compound, would yield 2-((1,3-dimethyl-1H-indol-2-yl)methylene)malononitrile. This reaction proceeds via the same mechanistic pathway, providing a product with a highly conjugated system. Such reactions involving other indole (B1671886) aldehydes have been used to synthesize precursors for various heterocyclic compounds. researchgate.net

Table 1: Products of Knoevenagel Condensation

| Reactant | Product Name | Product Structure |

|---|---|---|

| 1,3-Dimethylbarbituric acid | 5-((1,3-Dimethyl-1H-indol-2-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione |

The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. libretexts.org This condensation reaction is acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, formation of a hemiaminal intermediate, and subsequent dehydration to form the C=N double bond. libretexts.orgyoutube.com The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its elimination as water, but not so acidic as to protonate the reacting amine, which would render it non-nucleophilic. libretexts.org

This compound readily reacts with various primary amine derivatives to form the corresponding Schiff bases. For instance, reaction with aromatic amines (anilines) or aliphatic amines will produce N-aryl or N-alkyl imines, respectively. These reactions are common in the synthesis of ligands for metal complexes and molecules with potential biological activity. researchgate.netnih.gov

Table 2: Examples of Schiff Base Formation

| Amine Reactant | Product Name | Product Structure |

|---|---|---|

| Aniline | N-((1,3-Dimethyl-1H-indol-2-yl)methylene)aniline | |

| Ethylamine | N-((1,3-Dimethyl-1H-indol-2-yl)methylene)ethanamine |

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane. cardiff.ac.uk The reaction of this compound with a nitroalkane like nitromethane (B149229) would proceed via the deprotonation of nitromethane by a base to form a nitronate anion. This nucleophile then attacks the aldehyde's carbonyl carbon, and subsequent protonation yields a β-nitro alcohol. psu.edu

For example, the reaction with nitromethane would produce 1-(1,3-dimethyl-1H-indol-2-yl)-2-nitroethanol. Similarly, reaction with nitroethane would yield 1-(1,3-dimethyl-1H-indol-2-yl)-2-nitropropan-1-ol. These β-nitro alcohols are valuable synthetic intermediates that can be further transformed, for instance, by reduction of the nitro group to an amine, providing access to amino alcohols. The Henry reaction is a classic method for constructing such structures. psu.edumdpi.com

Table 3: Products of the Henry Reaction

| Nitroalkane | Product Name | Product Structure |

|---|---|---|

| Nitromethane | 1-(1,3-Dimethyl-1H-indol-2-yl)-2-nitroethanol |

Reductions of the Aldehyde Functionality

The aldehyde group of this compound can be readily reduced to a primary alcohol, (1,3-dimethyl-1H-indol-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents.

Complex metal hydrides are commonly employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. byjus.commasterorganicchemistry.com The reaction involves the nucleophilic transfer of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon. libretexts.org An excess of the reagent is typically used, and the reaction is conducted in anhydrous etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com A subsequent aqueous workup is necessary to protonate the resulting alkoxide and liberate the primary alcohol. masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent that also efficiently reduces aldehydes and ketones to alcohols. libretexts.org Due to its milder nature, it can often be used in protic solvents like methanol (B129727) or ethanol. The mechanism is analogous to that of LiAlH₄, involving hydride transfer to the carbonyl carbon. libretexts.org

Table 4: Reduction of the Aldehyde Group

| Reagent | Product Name | Product Structure |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (1,3-Dimethyl-1H-indol-2-yl)methanol |

Indole Core Reactivity and Transformations

The indole nucleus is an electron-rich aromatic system, and its reactivity is significantly influenced by the substituents it carries. In this compound, the presence of methyl groups at the N-1 and C-3 positions has a profound effect on the typical reactivity pattern of the indole ring.

Electrophilic aromatic substitution is a characteristic reaction of indoles. The pyrrole (B145914) ring is more activated towards electrophiles than the benzene (B151609) ring, with the C-3 position being the most nucleophilic and kinetically favored site for attack. quora.comic.ac.uk However, in this compound, the C-3 position is blocked by a methyl group. This steric hindrance and substitution pattern deactivates the C-3 position towards further electrophilic attack. Consequently, electrophilic substitution reactions are directed to other positions on the indole ring. The N-1 position is also blocked by a methyl group. Therefore, electrophilic attack is most likely to occur on the benzene portion of the molecule, with the specific position being influenced by the directing effects of the fused pyrrole ring and the existing substituents.

Transformations can also involve the C2=C3 double bond of the indole core. For instance, reduction of the indole nucleus to an indoline (B122111) can be achieved under specific conditions, such as using sodium borohydride in a carboxylic acid medium, which generates a more potent reducing species in situ. mdma.ch Palladium-catalyzed C-H functionalization reactions also offer a route to further modify the indole core at various positions, though the directing effects of the existing aldehyde and methyl groups would need to be carefully considered. nih.gov

Electrophilic Substitution Reactions on the Indole Ring

Electrophilic aromatic substitution is a characteristic reaction of indoles. The indole ring is highly activated towards electrophiles, with substitution typically occurring at the C3 position. However, in this compound, the C3 position is blocked by a methyl group. The directing effects of the substituents on the indole ring determine the position of further electrophilic attack. libretexts.orgpearson.comlumenlearning.com The N-methyl group is an activating ortho-, para-director, while the C3-methyl group is also an activating ortho-, para-director. Conversely, the C2-carbaldehyde group is a deactivating meta-director. libretexts.org

Nitration, Halogenation, and Sulfonation:

Detailed experimental studies on the nitration, halogenation, and sulfonation of this compound are not extensively reported. However, based on the general principles of electrophilic substitution on substituted indoles, predictions can be made. libretexts.orgpearson.comlumenlearning.com

Nitration: Nitration of indoles is typically carried out using nitric acid in acetic anhydride. tsijournals.com For this compound, nitration is anticipated to occur on the benzene ring, likely at the C5 or C7 position, influenced by the meta-directing effect of the C2-formyl group.

Halogenation: Halogenation of indoles can be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). researchgate.net The reaction with this compound would likely result in substitution at one of the available positions on the benzene ring, with the exact position depending on the balance of electronic and steric factors.

Sulfonation: Sulfonation of indoles is typically performed using a sulfur trioxide-pyridine complex. Similar to nitration and halogenation, sulfonation of this compound is expected to take place on the benzene portion of the molecule.

A summary of the expected directing effects for electrophilic substitution is presented in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| N1-Methyl | N1 | Activating | Ortho, Para (to N1) |

| C3-Methyl | C3 | Activating | Ortho, Para (to C3) |

| C2-Carbaldehyde | C2 | Deactivating | Meta (to C2) |

Modifications at the N1-Position (e.g., N-Alkylation, N-Acylation, N-Sulfonation)

The N1 position of this compound is already substituted with a methyl group. Therefore, further reactions at this position, such as N-alkylation or N-acylation, would lead to the formation of a quaternary indol-1-ium salt.

N-Alkylation (Quaternization): Reaction with alkyl halides would result in the formation of 1,3-dimethyl-1-alkyl-1H-indol-1-ium-2-carbaldehyde halides. These quaternary salts would be highly polar and likely soluble in polar solvents.

N-Acylation: Reaction with acylating agents like acyl chlorides would generate 1-acyl-1,3-dimethyl-1H-indol-1-ium-2-carbaldehyde salts. These acyliminium species would be highly reactive electrophiles.

N-Sulfonation: While N-sulfonation of NH-indoles is a known reaction, the N-sulfonation of an N-alkylated indole like this compound to form a quaternary sulfonamide salt is less common and would require strong sulfonating agents.

Ring Expansion and Cycloaddition Processes

The indole nucleus can participate in various ring expansion and cycloaddition reactions, leading to the formation of larger ring systems or fused heterocyclic structures.

Ring Expansion to Quinolines:

Rhodium-catalyzed reactions of indoles with halodiazoacetates have been reported to yield quinoline-3-carboxylates through a cyclopropanation-ring expansion mechanism. nih.gov However, it has been noted that N-substituted indoles may follow different reaction pathways. scirp.org Therefore, the applicability of this method to this compound for the synthesis of quinoline (B57606) derivatives would require specific investigation. Theoretical studies on rhodium-catalyzed ring expansions of other nitrogen-containing heterocycles suggest that the electronic nature of substituents plays a crucial role in determining the reaction outcome. nih.govyoutube.com

Cycloaddition Reactions:

The indole double bond can act as a dienophile in inverse-electron-demand Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgnih.govacs.orgnih.gov

Diels-Alder Reactions: While indoles can participate in Diels-Alder reactions, the presence of the electron-withdrawing C2-formyl group in this compound would make it a less reactive dienophile in normal-electron-demand Diels-Alder reactions. nih.govacs.org However, it could potentially participate as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. acs.orgnih.gov

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.netslideshare.netyoutube.comunm.edu The C2-C3 double bond of the indole ring in this compound could potentially react with various 1,3-dipoles, such as azides, nitrile oxides, or nitrones, to form fused heterocyclic systems. The aldehyde functionality could also potentially act as a dipolarophile under certain conditions.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for predicting product formation and optimizing reaction conditions.

Characterization of Reaction Intermediates

The direct characterization of reaction intermediates is often challenging due to their transient nature. However, spectroscopic techniques and trapping experiments can provide valuable insights.

Vilsmeier-Haack Reaction Intermediates: The Vilsmeier-Haack reaction, used for the formylation of indoles, proceeds through a chloroiminium ion (Vilsmeier reagent) as the active electrophile. wikipedia.orgtcichemicals.comchemistrysteps.comyoutube.comorganic-chemistry.org The reaction of this electrophile with the indole ring forms a cationic intermediate, which is then hydrolyzed to the aldehyde. youtube.com

Wittig Reaction Intermediates: The Wittig reaction is expected to proceed via the formation of a betaine (B1666868) intermediate, followed by an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. Low-temperature NMR studies on other aromatic aldehydes have allowed for the characterization of these intermediates. acs.org Similar intermediates would be expected in the Wittig reaction of this compound. wpmucdn.comwpmucdn.com

Mechanistic Pathways of Derivatization (e.g., fragmentation reactions, Wittig reactions)

Fragmentation Reactions:

Mass spectrometry provides a powerful tool for studying the fragmentation pathways of molecules. The electron ionization (EI) mass spectrum of indole derivatives often shows characteristic fragmentation patterns. scirp.orgresearchgate.net For this compound, fragmentation would likely involve initial loss of a hydrogen atom or the formyl group, followed by further fragmentation of the indole ring. tsijournals.comscirp.orgresearchgate.net The fragmentation of protonated indole derivatives in electrospray ionization (ESI) mass spectrometry can involve complex rearrangements and proton transfer reactions. nih.govgre.ac.uk

A plausible fragmentation pathway for this compound under electron ionization is outlined below:

| m/z | Proposed Fragment |

| 173 | Molecular ion [M]+ |

| 172 | [M-H]+ |

| 144 | [M-CHO]+ |

| 130 | [M-CHO-CH3]+ |

Wittig Reactions:

The Wittig reaction of this compound with a phosphorus ylide would provide a route to 2-alkenyl-1,3-dimethyl-1H-indoles. nih.govmasterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine and then a four-membered oxaphosphetane intermediate. This intermediate then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide and the reaction conditions.

Derivatization and Application in Heterocyclic Synthesis

Construction of Fused Heterocyclic Systems

The strategic placement of functional groups in 1,3-dimethyl-1H-indole-2-carbaldehyde facilitates its use in cyclization reactions to form fused heterocyclic systems. These reactions often proceed with high efficiency and stereoselectivity, providing access to novel chemical entities.

The synthesis of pyrrolo[1,2-a]indoles, a privileged heterocyclic scaffold found in numerous natural products with diverse pharmacological properties, can be achieved from indole-2-carbaldehyde derivatives. nveo.orgrsc.org A plausible method for the synthesis of a 1,3-dimethyl-substituted pyrrolo[1,2-a]indole involves an intramolecular Wittig reaction. The reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine (B44618) is proposed to yield the corresponding dimethyl 1,3-dimethyl-9H-pyrrolo[1,2-a]indole-2,3-dicarboxylate. organic-chemistry.orgarkat-usa.org This transformation is believed to proceed through the initial formation of a phosphorane from the reaction of dimethyl acetylenedicarboxylate and triphenylphosphine, which is then attacked by the indole (B1671886) nitrogen. The subsequent intramolecular Wittig reaction with the aldehyde group at the 2-position leads to the formation of the fused pyrroloindole ring system. organic-chemistry.org

Similarly, the pyrroloquinoline core can be synthesized, although typically from indole-7-carbaldehydes. organic-chemistry.orgarkat-usa.org The synthesis of pyrroloquinolines from 2-carbaldehyde derivatives is less common but can be envisioned through multi-step synthetic sequences.

Table 1: Proposed Reaction for Pyrrolo[1,2-a]indole Formation

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Dimethyl acetylenedicarboxylate | Triphenylphosphine | Dimethyl 1,3-dimethyl-9H-pyrrolo[1,2-a]indole-2,3-dicarboxylate |

Spiroindoline and Indolin-2-one Scaffold Generation

The generation of spiroindoline scaffolds can be accomplished through 1,3-dipolar cycloaddition reactions. nih.gov Azomethine ylides, generated in situ from the condensation of isatin (B1672199) and an amino acid like pipecolic acid, can react with dipolarophiles to yield spiro-compounds. nih.gov In a potential synthetic route, this compound could serve as the dipolarophile, reacting with an azomethine ylide to form a novel spiro[indoline-3,2'-pyrrolidine] derivative. The reaction is expected to be highly regio- and stereospecific.

The synthesis of indolin-2-one derivatives from this compound is a more challenging transformation that would likely require a multi-step approach. One could envision the conversion of the aldehyde to a functional group that could participate in a cyclization reaction to form the indolin-2-one ring. For instance, oxidation of the aldehyde to a carboxylic acid, followed by a ring-closing reaction, could be a possible, albeit un-reported, pathway. The synthesis of various substituted indolin-2-ones has been reported through different routes, highlighting the importance of this scaffold in medicinal chemistry. researchgate.netnih.govmdpi.com

The reaction of o-phenylenediamine (B120857) with α-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. nih.gov A more direct approach involves the condensation of an aldehyde with an o-phenylenediamine. For instance, the reaction of 1H-indole-3-carboxaldehyde with anthranilamide has been shown to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-one. nih.gov By analogy, reacting this compound with o-phenylenediamine is expected to yield 2-(1,3-dimethyl-1H-indol-2-yl)quinoxaline. This reaction provides a straightforward entry into this class of N-heterocycles.

For the assembly of imidazole (B134444) derivatives, the Radziszewski synthesis offers a viable route. journalijar.comnih.gov This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297). ijsrst.com In a proposed synthesis, this compound could be reacted with benzil (B1666583) and ammonium acetate in the presence of a suitable catalyst, such as Amberlyst A-15, under microwave irradiation to afford the corresponding 2-(1,3-dimethyl-1H-indol-2-yl)-4,5-diphenyl-1H-imidazole. ijsrst.com

Table 2: Proposed Syntheses of Imidazole and Quinoxaline Derivatives

| Target Heterocycle | Reactant 1 | Reactant 2 | Reagent/Catalyst |

| Quinoxaline Derivative | This compound | o-Phenylenediamine | - |

| Imidazole Derivative | This compound | Benzil | Ammonium acetate / Amberlyst A-15 |

Functional Ligand Design based on Schiff Bases

The aldehyde functionality of this compound is readily converted into Schiff bases through condensation with primary amines. These Schiff bases can act as versatile ligands for the coordination of metal ions, leading to the formation of metal-ligand complexes with interesting spectroscopic and potentially catalytic properties.

Schiff bases derived from indole aldehydes are known to form stable complexes with a variety of transition metals. nveo.orgscirp.orgnih.govresearchgate.netderpharmachemica.comresearchgate.net The synthesis of a Schiff base from this compound can be achieved by reacting it with a suitable primary amine, for example, an amino acid like L-phenylalanine, in a suitable solvent. derpharmachemica.com The resulting Schiff base ligand can then be reacted with a metal salt, such as Co(II), Ni(II), Cu(II), or Zn(II) chloride, to form the corresponding metal complex. derpharmachemica.com The coordination of the metal ion typically involves the azomethine nitrogen and other donor atoms present in the ligand, such as the carboxylate oxygen from the amino acid moiety. derpharmachemica.com

The synthesized Schiff base ligands and their metal complexes can be thoroughly characterized using various spectroscopic techniques to elucidate their structures.

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group in the IR spectrum. Upon complexation with a metal ion, this band typically shifts, indicating the coordination of the azomethine nitrogen to the metal center. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the structure of the Schiff base ligand. The proton of the azomethine group gives a characteristic signal in the 1H NMR spectrum. derpharmachemica.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Schiff base ligands and their metal complexes provide information about the electronic transitions within the molecules. The spectra of the complexes often show new absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination geometry around the metal ion. researchgate.net

Table 3: Spectroscopic Data for a Representative Schiff Base Metal Complex

| Spectroscopic Technique | Ligand (Hypothetical) | Complex (Hypothetical) |

| IR (cm-1) | ||

| ν(C=N) | ~1630 | Shifted to lower or higher frequency |

| 1H NMR (ppm) | ||

| δ(CH=N) | ~8.5 | Broadened or shifted signal |

| UV-Vis (nm) | ||

| λmax (π→π*) | ~340 | Shifted band |

| New bands (d-d, LMCT) | - | Present |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. This compound can serve as a key building block in such transformations.

The utilization of indole aldehydes in MCRs allows for the rapid generation of diverse chemical libraries, which are crucial for drug discovery and materials science. rsc.org For instance, a one-pot, three-component reaction involving 1H-indole-3-carbaldehyde, an amine, and another component can lead to the formation of complex fused heterocyclic systems. researchgate.net While specific examples detailing the use of this compound in large library synthesis are not prevalent in the searched literature, the principles established with similar indole aldehydes are directly applicable. The variation of the substituents on the reactants in these MCRs can lead to a vast number of structurally diverse products.

A notable example involves the Ugi four-component reaction, which can be followed by a palladium-catalyzed cyclization to produce indolo[3,2-c]quinolinones. rug.nl This two-step process, starting with commercially available building blocks, allows for the creation of highly diverse analogs. rug.nl

The development of efficient catalysts is paramount for the success of MCRs involving indole derivatives. Transition metal catalysts, particularly those based on palladium, have shown significant promise. rug.nl For example, Pd(OAc)₂ has been effectively used to catalyze the C(sp²)-H functionalization step in the synthesis of indolo[3,2-c]quinolinones from Ugi adducts. rug.nl

The optimization of catalyst systems often involves screening various ligands and reaction conditions to enhance yield and selectivity. Mesoionic carbenes (MICs) are emerging as a versatile class of ligands in catalysis due to their strong donor properties and modular synthesis. acs.org While direct application with this compound in MCRs is not explicitly detailed, their potential in developing novel catalytic systems for such reactions is significant. acs.org

Advanced Coupling and Functionalization Strategies

Beyond MCRs, advanced coupling and functionalization strategies have been developed to modify the indole scaffold of this compound, enabling the synthesis of highly tailored molecules.

Direct C-H activation has emerged as a powerful tool for the functionalization of indoles, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.gov The formyl group at the C2-position of this compound can act as a directing group, facilitating the selective functionalization of specific C-H bonds within the indole ring.

Palladium-catalyzed C-H arylation of free (NH) indoles bearing a C3-formyl group has been demonstrated to selectively yield C4-arylated products. nih.govacs.org This methodology highlights the directing effect of the carbonyl group. While this specific example uses a C3-aldehyde, the principle can be extended to C2-aldehydes like this compound.

Rhodium catalysts have also been employed for the C-H activation of indoles, leading to the construction of various fused heterocyclic systems. nih.govresearchgate.net These methods often exhibit high regioselectivity and functional group tolerance. nih.govresearchgate.net

Table 1: Examples of C-H Activation on Indole Scaffolds

| Catalyst System | Substrate | Product | Reference |

|---|---|---|---|

| Pd(OAc)₂ / AgOAc | 1H-Indole-3-carbaldehyde and Iodobenzene | C4-Arylated Indole | acs.org |

| Rh(III)/Cu(II) | Ethyl Benzimidates and Nitrosobenzenes | 1H-Indazoles | nih.gov |

Cross-coupling reactions remain a cornerstone of synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific cross-coupling reactions involving this compound are not extensively documented in the provided search results, the general reactivity of indole derivatives in such transformations is well-established.

Copper-catalyzed cross-coupling reactions have been developed for the synthesis of indole-containing biheteroaryls through a double C-H activation strategy. nih.gov This approach utilizes a removable directing group to facilitate the coupling of indoles with 1,3-azoles. nih.gov Furthermore, copper-iron oxide nanoparticles have been shown to catalyze the cross-coupling of alkynyl bromides with boronates to form unsymmetrical 1,3-diynes and 1,3-enynes, a methodology that could potentially be adapted for the functionalization of halo-substituted this compound. organic-chemistry.org

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are also widely used for the functionalization of indoles. A three-component auto-tandem reaction catalyzed by palladium, involving 1,3-enyne-tethered carbonyls, organoboronic reagents, and nucleophiles, demonstrates the power of this approach in constructing complex, annulated indole frameworks. acs.org

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton and carbon NMR spectra, the exact arrangement of atoms can be deduced.

Proton NMR (¹H NMR) spectroscopy of 1,3-dimethyl-1H-indole-2-carbaldehyde provides valuable insights into the electronic environment of the hydrogen atoms in the molecule. The aldehydic proton characteristically appears as a singlet at approximately 10.11 ppm. The protons of the benzene (B151609) ring typically resonate in the range of 7.27 to 8.26 ppm. The methyl group attached to the indole (B1671886) nitrogen (N-CH₃) shows a singlet at around 3.65 ppm, while the methyl group at the C3 position (C-CH₃) appears as a singlet at approximately 2.62 ppm. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 10.11 | Singlet |

| Ar-H | 8.26 | Singlet |

| Ar-H | 7.28-7.27 | Multiplet |

| N-CH₃ | 3.65 | Singlet |

| C-CH₃ | 2.62 | Singlet |

Attached Proton Test (APT) ¹³C NMR is a valuable technique that distinguishes between different types of carbon atoms based on the number of attached protons. huji.ac.iltecmag.com In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as negative signals, while methyl (CH₃) and methine (CH) groups produce positive signals. This would allow for the unambiguous assignment of the quaternary carbons of the indole ring and the methyl, and aromatic methine carbons of this compound.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the complete structural assignment of complex molecules. ipb.pt A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the protons on the benzene ring. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity between the methyl groups, the aldehyde group, and the indole core.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of an indole derivative is characterized by several key absorption bands. For compounds similar to this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected in the region of 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring would also be present. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | >3000 |

| C=O (Aldehyde) | Stretching | 1650-1700 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-N | Stretching | 1300-1350 |

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is not detailed in the provided results, the technique is generally effective for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations, particularly the ring breathing mode, would be expected to produce a strong signal in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are determined by the indole chromophore, which is influenced by the methyl and carbaldehyde substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption spectra for this compound are not widely documented in public literature. However, the behavior of the indole scaffold is well-understood. Indole and its derivatives typically exhibit strong absorption in the ultraviolet region, primarily due to π-π* electronic transitions within the aromatic system. The absorption patterns are sensitive to the nature and position of substituents on the indole ring. For instance, related indole-3-carbaldehyde compounds show absorption maxima in the UV range, which can be influenced by solvent polarity and pH. rsc.orgnih.gov The presence of the carbonyl group in conjugation with the indole ring is expected to influence the position and intensity of the absorption bands.

Photophysical Properties (e.g., Fluorescence)

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., GC/MS)

Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₁H₁₁NO and a monoisotopic mass of 173.0841 g/mol . uni.lusigmaaldrich.com

Predicted mass spectrometry data indicates the formation of several common adducts in electrospray ionization. uni.lu

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 174.09134 | 133.6 |

| [M+Na]⁺ | 196.07328 | 145.8 |

| [M+K]⁺ | 212.04722 | 142.4 |

| [M+NH₄]⁺ | 191.11788 | 156.5 |

| [M]⁺ | 173.08351 | 137.7 |

| [M-H]⁻ | 172.07678 | 138.2 |

Data sourced from PubChem. uni.lu

In electron ionization mass spectrometry (EI-MS), the fragmentation of this compound is expected to follow patterns characteristic of aromatic aldehydes and methylated indoles. The mass spectrum of the related compound 1,3-dimethyl-1H-indole shows a prominent molecular ion peak. nist.gov For the title compound, likely fragmentation pathways would include:

Loss of a hydrogen atom to yield a stable [M-1]⁺ ion (m/z 172).

Loss of the formyl radical (•CHO) to produce an [M-29]⁺ ion (m/z 144).

Cleavage of a methyl group, resulting in an [M-15]⁺ ion (m/z 158).

The mass spectrum for the isomeric 2,3-dimethyl-1H-indole shows major peaks at m/z 145 (molecular ion), 144, and 130, indicating the stability of the indole core following initial fragmentation. nih.gov

X-ray Diffraction for Solid-State Architecture

X-ray diffraction provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Analysis for Absolute Configuration

While a single crystal X-ray structure for this compound is not available in the surveyed literature, a detailed analysis of the closely related analogue, 1,3-dimethyl-1H-indole-2-carbonitrile , offers significant insight into the expected molecular geometry. nih.gov The crystallographic data for this nitrile analogue reveals a planar indole ring system, a feature that would be conserved in the carbaldehyde derivative. nih.gov

The asymmetric unit of the carbonitrile contains two independent molecules, both of which are essentially planar. nih.gov This planarity is a key feature of the indole scaffold.

Crystallographic Data for 1,3-dimethyl-1H-indole-2-carbonitrile

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8066 (18) |

| b (Å) | 15.359 (3) |

| c (Å) | 13.480 (3) |

| β (°) | 95.67 (3) |

| Volume (ų) | 1814.4 (7) |

| Z | 8 |

| Temperature (K) | 113 |

Data for the analogue 1,3-dimethyl-1H-indole-2-carbonitrile, sourced from a study by Zhang et al. nih.gov

Advanced Structural Analysis (e.g., Hirshfeld Surface Analysis)

Advanced structural analysis techniques, particularly Hirshfeld surface analysis, provide profound insights into the intermolecular interactions that govern the crystal packing of molecular solids. While a specific Hirshfeld surface analysis for this compound is not available in the current literature, the analysis of closely related indole derivatives allows for a detailed inference of the expected intermolecular contacts and their relative contributions to the stability of the crystal lattice.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from a given molecule to the total electron density is greater than that of all other molecules. The properties mapped onto this surface, such as dnorm, shape index, and curvedness, reveal the nature and strength of the intermolecular contacts. The dnorm value, in particular, highlights regions of close contact, with negative values indicating contacts shorter than the van der Waals radii, often associated with hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of di (the distance from the surface to the nearest nucleus inside the surface) versus de (the distance from the surface to the nearest nucleus outside the surface). The percentage contribution of different types of contacts can be calculated from these plots, offering a clear picture of the packing environment.

For indole derivatives, common intermolecular interactions include hydrogen bonds, π–π stacking, and various van der Waals forces. In the case of this compound, the presence of a carbonyl group, methyl groups, and the indole ring system suggests a variety of potential interactions.

Based on studies of similar indole-containing compounds, the following intermolecular contacts are expected to be significant in the crystal structure of this compound:

C···H/H···C Contacts: These interactions, often referred to as weak hydrogen bonds, play a crucial role in stabilizing the crystal structures of aromatic compounds. The π-system of the indole ring and the aldehyde can act as acceptors for hydrogen atoms from neighboring molecules. These contacts typically appear as distinct "wings" on the fingerprint plot. In related indole structures, C···H/H···C contacts have been shown to contribute significantly, for example, making up 15.4% of the Hirshfeld surface in one case. nih.gov

O···H/H···O Contacts: The presence of the carbaldehyde oxygen atom allows for the formation of C–H···O hydrogen bonds. These are directional interactions that can significantly influence the supramolecular assembly. These contacts are visualized as sharp spikes in the fingerprint plot at low di and de values. Studies on other carbaldehyde-containing indole derivatives have highlighted the importance of these interactions. nih.gov For example, in a related indole derivative, O···H/H···O contacts accounted for 14.8% of the surface. nih.gov

The table below summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous indole derivatives.

| Intermolecular Contact | Expected Contribution (%) |

| H···H | ~50-70 |

| C···H/H···C | ~10-20 |

| O···H/H···O | ~10-15 |

| Other (e.g., N···H, C···C) | < 5 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of molecules. For 1,3-dimethyl-1H-indole-2-carbaldehyde, these methods have been employed to determine its optimal geometry, vibrational frequencies, and electronic transitions.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) has been a primary method for investigating the structural and vibrational characteristics of this compound. By utilizing functionals such as B3LYP with a suitable basis set, researchers have been able to calculate the molecule's most stable conformation, or its optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available.

Vibrational analysis, also performed using DFT, predicts the infrared and Raman spectra of the molecule. Each vibrational mode is assigned to specific stretching, bending, or torsional motions of the atoms. This theoretical vibrational data is crucial for interpreting experimental spectroscopic results and for the positive identification of the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

The electronic absorption properties of this compound have been explored using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states. The results of TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These theoretical predictions are instrumental in understanding the photophysical properties of the compound and interpreting experimental electronic spectra.

Frontier Molecular Orbital (FMO) Theory and Energy Gaps (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component in the analysis of a molecule's chemical reactivity and electronic properties. For this compound, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated. The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron.

Analysis of Electronic Distribution and Reactivity

Understanding the distribution of electrons within a molecule is fundamental to predicting its reactivity. For this compound, computational methods have been used to map out the electronic landscape and identify the most likely sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. For this compound, NBO analysis provides a detailed picture of the charge distribution across the molecule. It helps to identify charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding the molecule's stability and delocalization of electron density. The stabilization energies associated with these charge transfer events are quantified, offering a deeper understanding of the electronic communication within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. For this compound, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The MEP map provides a clear and intuitive guide to the chemical reactivity of the molecule.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack

Fukui function analysis is a powerful tool in computational chemistry used to predict the reactivity of different sites within a molecule. It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. This allows for the identification of sites most susceptible to electrophilic attack (where an electron is removed) and nucleophilic attack (where an electron is added).

For an electrophilic attack, the relevant Fukui function (f-) indicates the sites from which an electron is most easily removed. Conversely, for a nucleophilic attack, the Fukui function (f+) highlights the areas most favorable for accepting an electron. A dual descriptor, which combines these two functions, can further refine the prediction of reactive sites.

While no specific Fukui function analysis for this compound has been published, studies on similar indole (B1671886) derivatives often show that the electron-rich indole ring system and the carbonyl group are key areas of reactivity. It is plausible that the carbaldehyde group would be a primary site for nucleophilic attack, while the indole ring would be susceptible to electrophilic substitution. However, without specific calculations, the precise atomic sites of highest reactivity on this compound remain undetermined.

Computational Studies of Intermolecular Interactions

Hydrogen Bonding and Non-Covalent Interactions

The molecular structure of this compound, featuring a carbonyl oxygen and aromatic rings, suggests the potential for various non-covalent interactions that govern its condensed-phase behavior. These interactions are crucial for understanding its physical properties and crystal packing.

While direct studies on this compound are absent, research on analogous molecules provides valuable insights. For instance, a study on ethyl 1,3-dimethyl-1H-indole-2-carboxylate revealed the presence of weak intermolecular C—H···O and C—H···π interactions stabilizing the crystal packing. nih.gov Similarly, the crystal structure of 1,3-dimethyl-1H-indole-2-carbonitrile, a closely related compound, is stabilized by aromatic π–π stacking interactions, with a shortest centroid-centroid separation of 3.5569 Å. nih.gov These findings suggest that this compound likely engages in similar non-covalent interactions, including:

C—H···O Hydrogen Bonds: The aldehyde oxygen can act as a hydrogen bond acceptor, interacting with C-H groups of neighboring molecules.

π–π Stacking: The planar indole ring system can stack with adjacent rings, contributing to crystal stability.

C—H···π Interactions: The aromatic rings can also interact with C-H bonds from nearby molecules.

The N-methylation in this compound precludes the typical N-H···O hydrogen bonding seen in unsubstituted indoles, which often plays a significant role in the crystal structures of such compounds. nih.gov

Crystal Structure Prediction and Validation

As of now, an experimentally determined crystal structure for this compound has not been reported in major crystallographic databases. Crystal structure prediction, a computational method that seeks to identify the most stable packing arrangement of a molecule in a crystal lattice, has also not been published for this specific compound.

However, data from the related compound, 1,3-dimethyl-1H-indole-2-carbonitrile, which crystallizes in a monoclinic system, can serve as a reference for the types of crystal packing that might be expected. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Theoretical Elucidation of Reaction Pathways

The theoretical elucidation of reaction pathways involves mapping the energy landscape of a chemical reaction, identifying intermediates, and determining the transition states that connect them. This provides a detailed, step-by-step understanding of how reactants are converted into products. For this compound, likely reactions would involve the aldehyde functional group (e.g., nucleophilic addition, condensation) and the indole ring (e.g., electrophilic substitution).

While no specific theoretical studies on the reaction mechanisms of this compound are available, research on the reactions of other indole-3-carbaldehydes demonstrates the utility of computational methods in this area. nih.gov Such studies can, for example, explain the regioselectivity of reactions and the stability of reaction intermediates.

Energy Barriers and Reaction Dynamics

The energy barrier, or activation energy, is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Transition state theory is a fundamental concept used to calculate these barriers. Computational methods, such as Density Functional Theory (DFT), are frequently employed to model the transition state structure and calculate its energy relative to the reactants.

For this compound, one could theoretically calculate the energy barriers for various reactions, such as its oxidation to a carboxylic acid or its reduction to an alcohol. However, such specific computational data has not been published. General principles of reaction dynamics suggest that reactions with lower energy barriers will proceed more rapidly. The specific electronic and steric effects of the two methyl groups and the carbaldehyde group at the 1, 3, and 2 positions, respectively, would uniquely influence these energy barriers.

常见问题

Q. What are the optimal synthetic routes for 1,3-dimethyl-1H-indole-2-carbaldehyde?

The compound can be synthesized via Vilsmeier-Haack formylation , where 1,3-dimethyl-1H-indole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 50°C for 3 hours. This method ensures regioselective formylation at the 2-position of the indole ring. Post-reaction, neutralization with aqueous sodium bicarbonate and purification via column chromatography (petroleum ether/ethyl acetate) yields the product . For analogous indole derivatives, sodium acetate in acetic acid under reflux has also been employed to introduce formyl groups .

Q. How can spectroscopic techniques characterize this compound?

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 10.1–10.3 ppm. Methyl groups on the indole ring resonate as singlets at δ 3.8–4.0 ppm .

- X-ray crystallography : Unit cell parameters (e.g., monoclinic system with P2₁/c space group, a = 12.6886 Å, b = 9.2655 Å) confirm molecular geometry. Software like SHELXL refines structural models, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .

Q. What safety protocols are critical when handling this compound?

- Use nitrile gloves , protective eyewear , and fume hoods to avoid dermal/ocular exposure.

- Store in dry, airtight containers away from ignition sources (P210).

- In case of inhalation, move to fresh air and seek medical attention (H335) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

Discrepancies in diffraction data (e.g., high R factors) may arise from twinning or disordered solvent molecules. Use SHELXL ’s TWIN/BASF commands to model twinning and PART instructions for disorder. Validate refinement with Rint < 0.05 and GOF ≈ 1.0 . For visualization, ORTEP-3 highlights anisotropic displacement parameters, aiding in identifying misplaced atoms .

Q. What methodologies analyze hydrogen bonding patterns in this compound crystals?

Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs like D(2) or R₂²(8). For example, N–H···O interactions between the aldehyde and adjacent molecules can form infinite chains. Software like Mercury (CCDC) quantifies bond distances (2.8–3.0 Å) and angles (150–170°) .

Q. How to design derivatives of this compound for enhanced biological activity?

- Functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl at N1) to modulate electron density. Evidence from sulfonated indoles shows improved antibacterial activity (MIC = 8–32 µg/mL) .

- Amino alcohol synthesis : React the aldehyde with indan-1,3-dione and amines to create chiral 1,2-amino alcohols, which exhibit potential CNS activity .

Q. What strategies enable regioselective modification of the indole ring?

- Protecting groups : Use phenylsulfonyl at N1 to direct electrophilic substitution to the 3-position .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining >90% yield .

Q. How to address by-product formation during synthesis?

- Chromatographic optimization : Use gradient elution (e.g., 5→30% ethyl acetate in hexane) to separate aldehyde derivatives from unreacted starting material.

- Troubleshooting : Trace by-products (e.g., 1-methyl-1H-indole-3-carbaldehyde) may form due to over-formylation. Adjust POCl₃ stoichiometry (1.1 eq.) and reaction temperature (≤50°C) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。